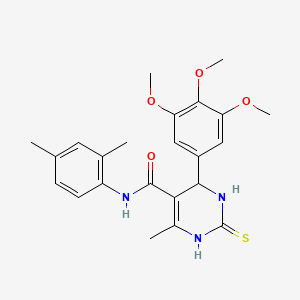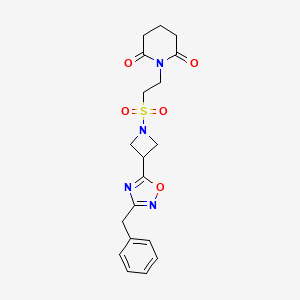
N-methoxy-N-methyl-4-oxopentanamide
描述
N-methoxy-N-methyl-4-oxopentanamide: is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol It is characterized by the presence of a methoxy group, a methyl group, and a ketone functional group within its structure
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-methoxy-N-methyl-4-oxopentanamide typically involves the amidation of 4-oxopentanoic acid derivatives with N-methoxy-N-methylamine. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
N-methoxy-N-methyl-4-oxopentanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of N-methoxy-N-methyl-4-hydroxypentanamide.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
The major products formed from these reactions include carboxylic acids, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry:
N-methoxy-N-methyl-4-oxopentanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis .
Biology and Medicine:
In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials that require specific functional groups for their synthesis.
作用机制
The mechanism of action of N-methoxy-N-methyl-4-oxopentanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize its functional groups. The pathways involved may include enzymatic catalysis or receptor binding, leading to various biochemical and physiological effects.
相似化合物的比较
- N-methoxy-N-methylacetamide
- N-methoxy-N-methylpropionamide
- N-methoxy-N-methylbutyramide
Comparison:
N-methoxy-N-methyl-4-oxopentanamide is unique due to the presence of a ketone group at the fourth position of the pentanamide chain. This structural feature distinguishes it from other similar compounds, which may have different functional groups or chain lengths. The ketone group imparts specific reactivity and properties to the compound, making it suitable for particular applications in research and industry.
属性
IUPAC Name |
N-methoxy-N-methyl-4-oxopentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6(9)4-5-7(10)8(2)11-3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHQJZCCBJVTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
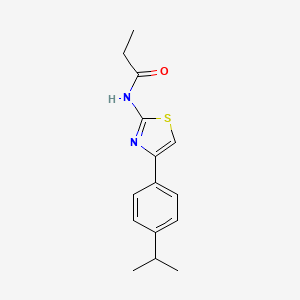
![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745705.png)
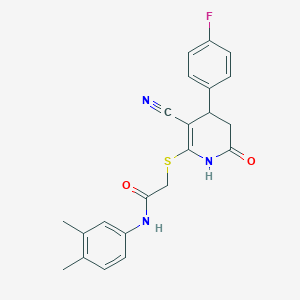

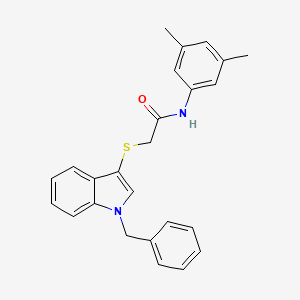
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B2745710.png)
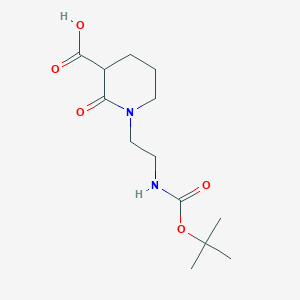
![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)
![4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-ETHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B2745714.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2745717.png)
![2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2745718.png)
